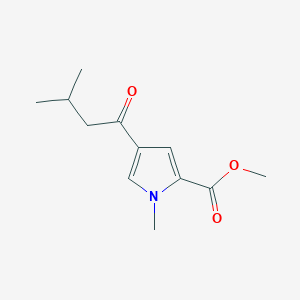
methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate (MMP) is a chemical compound that has recently been studied for its potential applications in scientific research. MMP is a derivative of pyrrole, which is an aromatic heterocyclic compound that is composed of five atoms of carbon and one nitrogen atom. It has been used in a variety of laboratory experiments and studies due to its stability, low toxicity and ability to interact with other molecules.
Scientific Research Applications
Chemical Reactions and Synthesis
Methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, a class of compounds related to methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate, have been extensively studied for their reactivity in various chemical reactions. For example, they react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones, producing complex heterocyclic structures useful in organic synthesis (Bannikova, Maslivets, & Aliev, 2004). Another study demonstrates their reaction with styrene and butyl vinyl ether, leading to the synthesis of pyrano[4,3-b]pyrrole derivatives, which are significant for medicinal chemistry applications (Bubnov, Stepanova, Dmitriev, & Maslivets, 2015).
Pharmaceutical and Biomedical Applications
Compounds similar to methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate have shown promise in pharmaceutical and biomedical research. For instance, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, FPL 64176, is identified as a novel calcium channel activator. This discovery opens up new avenues for the study of calcium channels in various cell types, potentially benefiting biomedical research and drug development (Baxter, Dixon, Ince, Manners, & Teague, 1993).
Antimicrobial Properties
A study focusing on methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives highlights their potential as antimicrobial agents. The presence of the heterocyclic ring in these compounds contributes to their significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
properties
IUPAC Name |
methyl 1-methyl-4-(3-methylbutanoyl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)5-11(14)9-6-10(12(15)16-4)13(3)7-9/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGXRAHYDPILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CN(C(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



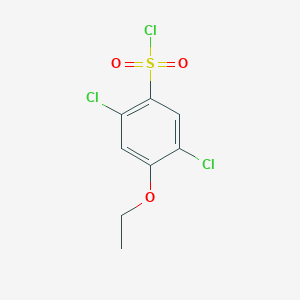
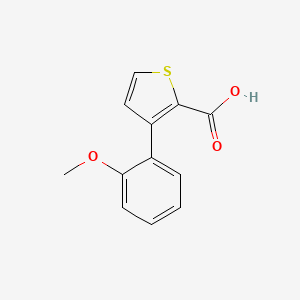
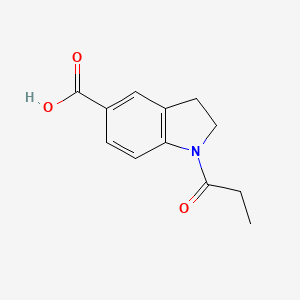
![2-[(3-Methoxypropyl)amino]isonicotinic acid](/img/structure/B1390932.png)
![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)
![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)
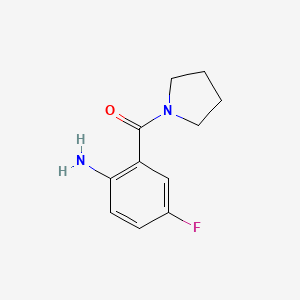
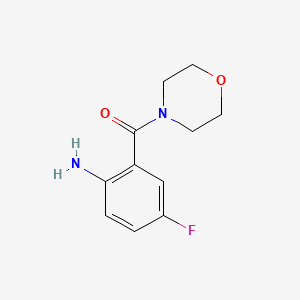
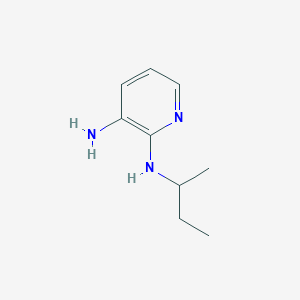
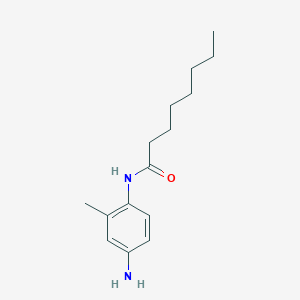
![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)
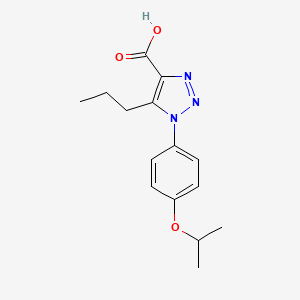
![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)